molecular formula C9H7ClN2O B1628398 1-Chloro-7-methoxyphthalazine CAS No. 102196-78-1

1-Chloro-7-methoxyphthalazine

Cat. No.: B1628398
CAS No.: 102196-78-1
M. Wt: 194.62 g/mol
InChI Key: SLDSSDJHOPSSSK-UHFFFAOYSA-N
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Description

1-Chloro-7-methoxyphthalazine is a chemical compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 g/mol . It is a derivative of phthalazine, characterized by the presence of a chlorine atom at the first position and a methoxy group at the seventh position on the phthalazine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-Chloro-7-methoxyphthalazine typically involves the chlorination of 7-methoxyphthalazine. One common method includes the reaction of 7-methoxyphthalazine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

    Starting Material: 7-Methoxyphthalazine

    Reagent: Thionyl chloride (SOCl2)

    Conditions: Reflux

    Product: this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Chloro-7-methoxyphthalazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides. For example, reacting with an amine under basic conditions can yield the corresponding amine derivative.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Hydrolysis: Under acidic or basic conditions, the methoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.

Common reagents used in these reactions include sodium hydroxide (NaOH), hydrochloric acid (HCl), and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloro-7-methoxyphthalazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-7-methoxyphthalazine involves its interaction with specific molecular targets. The chlorine and methoxy groups play crucial roles in its reactivity and binding affinity to biological molecules. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

1-Chloro-7-methoxyphthalazine can be compared with other phthalazine derivatives, such as:

The presence of both chlorine and methoxy groups in this compound makes it unique, offering a distinct set of chemical and biological properties that can be leveraged in various applications.

Properties

IUPAC Name

1-chloro-7-methoxyphthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-13-7-3-2-6-5-11-12-9(10)8(6)4-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDSSDJHOPSSSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(N=NC=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10570805
Record name 1-Chloro-7-methoxyphthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102196-78-1
Record name 1-Chloro-7-methoxyphthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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